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Compound of Interest

Compound Name:
3-chloro-4-methyl-1H-pyrrolo[2,3-

b]pyridine

CAS No.: 1190313-82-6

Cat. No.: B1501920

Get Quote

Executive Summary: The "Privileged" Architecture
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) system is widely recognized as a "privileged

structure" in medicinal chemistry due to its bioisosteric relationship with the purine core of ATP.

[1][2][3] The specific disubstitution pattern—3-chloro and 4-methyl—represents a sophisticated

optimization strategy used to tune potency, selectivity, and metabolic stability simultaneously.[2]

[3]

This guide analyzes the scaffold's utility, detailing how the 4-methyl group acts as a steric

control element (often clashing with kinase gatekeeper residues) while the 3-chloro substituent

modulates the electronic profile of the hinge-binding motif and blocks metabolic oxidation.[1][2]

[3]

Structural & Electronic Analysis
The Core Pharmacophore
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The 7-azaindole core mimics the adenine ring of ATP.[1][2][3][4] In the context of kinase

inhibition, the N1-H acts as a hydrogen bond donor, and the N7 acts as a hydrogen bond

acceptor, typically interacting with the "hinge region" of the kinase ATP-binding pocket.[5]

Feature Chemical Property
Medicinal Chemistry
Function

N1 (Pyrrole NH) H-Bond Donor

Binds to backbone carbonyl

(e.g., Glu/Leu) in kinase hinge.

[1][2][3]

N7 (Pyridine N) H-Bond Acceptor
Binds to backbone NH (e.g.,

Met/Val) in kinase hinge.

3-Chloro (C3) Lipophilic/EWG

Fills hydrophobic pocket;

lowers pKa of N1-H; blocks

CYP450 oxidation at C3.

4-Methyl (C4) Steric Bulk

Induces atropisomerism;

clashes with "Gatekeeper"

residues to enforce selectivity.

[1][2][3]

Electronic Modulation (The 3-Cl Effect)
The introduction of a chlorine atom at C3 is not merely for hydrophobic filling.[1] Chlorine is

electron-withdrawing (inductive effect, -I).[1][2][3]

pKa Shift: The electron-withdrawing nature of 3-Cl pulls density from the pyrrole ring,

increasing the acidity of the N1 proton.[2][3] This strengthens the hydrogen bond donation to

the kinase hinge region.

Metabolic Blockade: The C3 position of indoles/azaindoles is electron-rich and prone to

oxidative metabolism.[1][2][3] Chlorination blocks this "soft spot," significantly extending half-

life (

).
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Steric Control (The 4-Me Effect)
The 4-methyl group is strategically positioned to interact with the "shelf" or "gatekeeper" region

of the ATP pocket.[1][2][3]

Selectivity Filter: Many kinases have a bulky gatekeeper residue (e.g., Threonine or

Methionine). A 4-methyl group can cause a steric clash in wild-type kinases, potentially

making the inhibitor selective for mutants with smaller gatekeepers or specific kinase families

that can accommodate this bulk.[1][2][3]

Conformational Lock: If a bulky substituent is placed at C3 (instead of Cl), the 4-Me group

can force the C3-substituent out of plane (atropisomerism). With 3-Cl, the effect is subtler,

often forcing the scaffold into a specific orientation within the binding cleft.

Synthetic Pathways[1][6][7][8][9][10]
The synthesis of 3-chloro-4-methyl-7-azaindole (CAS: 1190313-82-6) generally follows two

distinct strategies: Functionalization of the Core (Route A) or De Novo Ring Construction

(Route B).[1][2][3] Route A is preferred for scale-up.[1][2][3]

Route A: Electrophilic Halogenation (Preferred)
This protocol utilizes commercially available 4-methyl-7-azaindole.[1][2][3] The electron-rich

pyrrole ring undergoes electrophilic aromatic substitution preferentially at C3.[1][2][3]

Reagents:

Substrate: 4-methyl-7-azaindole[1][2][3][6][7]

Chlorinating Agent: N-Chlorosuccinimide (NCS)[1][2][3]

Solvent: DMF or Acetonitrile (ACN)[8]

Mechanism:

NCS generates a chloronium ion equivalent.[3]

The C3 position attacks the electrophile.
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Re-aromatization yields the 3-chloro derivative.[1][2][3]

Route B: The N-Oxide Rearrangement (For 4-
Functionalization)
If 4-methyl-7-azaindole is not available, it can be synthesized from the parent 7-azaindole via

the N-oxide.[1][2][3]

Oxidation: 7-azaindole

7-azaindole-N-oxide (using mCPBA).[1][2][3]

Chlorination: N-oxide +

4-chloro-7-azaindole.[1][2][3]

Methylation: 4-chloro-7-azaindole +

(Suzuki Coupling)

4-methyl-7-azaindole.[1][2][3]

Final Chlorination: As in Route A.

Visualization: Synthetic Logic Flow[1][2][3]

7-Azaindole N-Oxide
Intermediate

mCPBA
(Oxidation)

4-Chloro-7-azaindole

POCl3
(Rearrangement)

4-Methyl-7-azaindole

MeB(OH)2, Pd(0)
(Suzuki) 3-Chloro-4-methyl-

7-azaindole

NCS, DMF
(Electrophilic Sub.)

Direct Route

Click to download full resolution via product page

Figure 1: Synthetic decision tree comparing de novo 4-functionalization vs. direct C3-

chlorination.
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Protocol 1: Synthesis of 3-chloro-4-methyl-7-azaindole
Standard Operating Procedure (SOP) for Lab Scale (1-5g)

Materials:

4-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq)[1][2][3]

N-Chlorosuccinimide (NCS) (1.05 eq)[1][2]

Dimethylformamide (DMF) (anhydrous, 10 mL/g substrate)

Ethyl Acetate / Hexanes (for workup)

Step-by-Step Methodology:

Dissolution: Charge a round-bottom flask with 4-methyl-7-azaindole and anhydrous DMF. Stir

at room temperature (RT) until fully dissolved.

Addition: Add NCS portion-wise over 15 minutes. Note: Exothermic reaction; monitor internal

temperature to keep < 30°C.[1][2][3]

Reaction: Stir the mixture at RT for 2–4 hours. Monitor via TLC (50% EtOAc/Hexane) or LC-

MS.[1][2][3] The product typically moves slightly higher or lower depending on the stationary

phase, but the mass shift (+34 Da) is diagnostic.

Quench: Pour the reaction mixture into ice-cold water (10x volume). A precipitate should

form.[3]

Isolation:

If solid forms: Filter, wash with water, and dry under vacuum.

If oil forms:[1][2][3] Extract with EtOAc (3x). Wash organics with LiCl (5% aq) to remove

DMF, then Brine. Dry over

, filter, and concentrate.
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Purification: Recrystallize from acetonitrile or purify via silica gel chromatography (Gradient:

0-50% EtOAc in Hexanes).

Validation Criteria:

1H NMR (DMSO-d6): Loss of the C3-H doublet (approx.[1][2][3] 6.5 ppm).[9] Retention of

C2-H singlet (approx. 7.5 ppm) and C4-Methyl singlet (2.4-2.6 ppm).[1][2][3]

LC-MS: Observe M+1 peak at [M+H] = 167/169 (3:1 ratio due to Cl isotopes).[1][2][3]

Medicinal Chemistry Applications (SAR)[4]
Kinase Binding Mode
In Type I kinase inhibitors, the scaffold binds to the hinge region in the active conformation.

Hinge Interaction: The N1 and N7 atoms form a bidentate H-bond network with the backbone

of the hinge residues (e.g., E339/M341 in c-Src).

Hydrophobic Pocket: The 3-Cl sits in a hydrophobic pocket often occupied by the gatekeeper

or the roof of the ATP binding site.[3]

Selectivity: The 4-Me group points towards the solvent front or the gatekeeper.[1][2][3] If the

kinase has a large gatekeeper (e.g., T338), the 4-Me may cause a clash, reducing potency.

However, for kinases with smaller residues (e.g., Ala, Gly), this group enhances van der

Waals contacts.

Visualization: Structure-Activity Relationship (SAR)
Logic[1][2][3]

3-Cl-4-Me-7-Azaindole

N1 (Donor)
Critical for Hinge Binding
pKa modulated by 3-Cl

N7 (Acceptor)
Critical for Hinge Binding

3-Cl (Substituent)
1. Metabolic Stability
2. Hydrophobic Fill

3. Electronic Tuning (-I)

4-Me (Substituent)
1. Gatekeeper Interaction

2. Steric Selectivity
3. Conformational Control
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Click to download full resolution via product page

Figure 2: SAR map highlighting the functional roles of specific scaffold positions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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